(Piperidin-4-ylmethyl)urea dihydrochloride
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Overview
Description
(Piperidin-4-ylmethyl)urea dihydrochloride: is a chemical compound with the molecular formula C7H16ClN3O. It is a derivative of piperidine, a heterocyclic amine, and urea, an organic compound with significant biological and industrial applications. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-ylmethyl)urea dihydrochloride typically involves the reaction of piperidine with urea under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Piperidin-4-ylmethyl)urea dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: (Piperidin-4-ylmethyl)urea dihydrochloride is used as a versatile building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also utilized in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of drugs targeting specific molecular pathways. Its derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Piperidin-4-ylmethyl)urea dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (Piperidin-4-ylmethyl)carbamate
- (Piperidin-4-ylmethyl)thiourea
- (Piperidin-4-ylmethyl)guanidine
Comparison: Compared to these similar compounds, (Piperidin-4-ylmethyl)urea dihydrochloride is unique in its specific chemical structure and properties. Its urea moiety imparts distinct reactivity and biological activity, making it valuable in various applications. Additionally, the dihydrochloride form enhances its solubility and stability, further contributing to its utility in research and industry.
Properties
IUPAC Name |
piperidin-4-ylmethylurea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-7(11)10-5-6-1-3-9-4-2-6;;/h6,9H,1-5H2,(H3,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDRCNMKANIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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